molecular formula C17H15FO3 B13392064 3-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one

3-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B13392064
M. Wt: 286.30 g/mol
InChI Key: MWFPOMHEKFNGLA-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-4’-fluorochalcone is a synthetic organic compound belonging to the chalcone family. Chalcones are a type of natural phenolic compound characterized by the presence of an α,β-unsaturated carbonyl system. The molecular formula of 3,4-Dimethoxy-4’-fluorochalcone is C17H15FO3, and it has a molecular weight of 286.31 g/mol . This compound is known for its yellow powder appearance and is soluble in chloroform . It is used in various scientific research fields, including pharmaceuticals, agriculture, and life sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethoxy-4’-fluorochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction between 4-fluoroacetophenone and veratraldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for 3,4-Dimethoxy-4’-fluorochalcone are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-4’-fluorochalcone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

3,4-Dimethoxy-4’-fluorochalcone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-4’-fluorochalcone involves its interaction with various molecular targets and pathways. As a chalcone derivative, it can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. It may also interact with cellular signaling pathways, including those related to apoptosis and cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethoxy-4’-fluorochalcone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and fluorine groups can enhance its stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO3/c1-20-16-10-4-12(11-17(16)21-2)3-9-15(19)13-5-7-14(18)8-6-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFPOMHEKFNGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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